Cas no 80-26-2 (alpha-Terpinyl acetate)

alpha-Terpinyl acetate structure
alpha-Terpinyl acetate structure
Produktname:alpha-Terpinyl acetate
CAS-Nr.:80-26-2
MF:C12H20O2
MW:196.286004066467
MDL:MFCD00037155
CID:34208
PubChem ID:87576047

alpha-Terpinyl acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (+/-)-alpha-terpinyl acetate
    • Terpinyl acetate
    • p-menth-1-en-8-yl acetate
    • Terpinyl Acetate (mixture of isomers)
    • (±)-α-Terpinyl acetate, predominantly α-isomer
    • TERPINYL ACETATE(AS)
    • ALPHA-TERPINYL ACETATE
    • Terpineol acetate
    • Terpineol, acetate
    • p-Menth-1-en-8-ol, acetate
    • alpha-Terpineol, acetate
    • .alpha.-Terpinyl acetate
    • alpha-Terpineol acetate
    • 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, acetate
    • DSSTox_CID_6496
    • DSSTox_RID_78123
    • DSSTox_GSID_26496
    • 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate
    • (+/-)-2-(4-Methyl-3-cyclohexenyl)isopropyl acetate
    • [1-methyl-1-(4-methylcycl
    • α-​Terpinyl acetate
    • 3-Cyclohexene-1-methanol, α,α,4-trimethyl-, acetate (9CI)
    • p-Menth-1-en-8-ol, acetate (8CI)
    • (±)-α-Terpineol acetate
    • (±)-α-Terpinyl acetate
    • 2-(4-Methyl-3-cyclohexen-1-yl)-2-propyl acetate
    • α,α,4-Trimethyl-3-cyclohexene-1-methanol acetate
    • α-Terpineol acetate
    • α-Terpinyl acetate
    • FEMA 3047
    • a-Terpineol acetate
    • alpha-Terpinyl acetate
    • MDL: MFCD00037155
    • Inchi: 1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3
    • InChI-Schlüssel: IGODOXYLBBXFDW-UHFFFAOYSA-N
    • Lächelt: O=C(C)OC(C1CCC(C)=CC1)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 196.14600
  • Monoisotopenmasse: 196.146
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 251
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 26.3
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • XLogP3: 2.4

Experimentelle Eigenschaften

  • Farbe/Form: Colorless oily liquid with lemon and lavender aromas.
  • Dichte: 0.953 g/mL at 25 °C(lit.)
  • Siedepunkt: 94°C/4mmHg(lit.)
  • Flammpunkt: Fahrenheit: 212° f
    Celsius: 100° c
  • Brechungsindex: n20/D 1.464-1.467
    n20/D 1.465(lit.)
  • PSA: 26.30000
  • LogP: 3.07450
  • FEMA: 3047
  • Löslichkeit: Soluble in ethanol, ethyl acetate, ether, cyclohexane and other organic solvents, insoluble in water.

alpha-Terpinyl acetate Sicherheitsinformationen

alpha-Terpinyl acetate Zolldaten

  • HS-CODE:2915390090
  • Zolldaten:

    China Zollkodex:

    2915390090

    Übersicht:

    2915390090. andere Acetatester. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. RegulierungsbedingungenAB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren).MFN-Tarif:5.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Regulierungsbedingungen:

    A.Zollabfertigungsformular für eingehende Waren
    B.Zollabfertigungsformular für ausgehende Waren

    Kategorie Inspektion und Quarantäne:

    R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln
    S.Sanitäre Überwachung und Inspektion von exportierten Lebensmitteln
    M.Wareninspektion bei der Einfuhr
    N.Wareninspektion bei Ausfuhren

    Zusammenfassung:

    2915390090. Ester der Essigsäure. MwSt:17,0%.; Steuerermäßigungssatz:13,0%.; Aufsichtsbedingungen:AB(Bescheinigung über die Kontrolle der Waren im Inland, Bescheinigung über die Kontrolle der Waren im Auslauf).MFN-Tarif:5.5%. General tariff:30.0%

alpha-Terpinyl acetate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ME711-100ml
alpha-Terpinyl acetate
80-26-2 85.0%(GC)
100ml
¥323.0 2022-06-10
Cooke Chemical
A7953612-25ML
Terpinyl Acetate
80-26-2 >85.0%(GC)
25ml
RMB 79.20 2025-02-21
S e l l e c k ZHONG GUO
S5691-25mg
Terpinyl Acetate
80-26-2 98%
25mg
¥794.58 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T36040-25g
Terpinyl Acetate
80-26-2 ≥97%
25g
¥78.0 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W304799-5KG-K
alpha-Terpinyl acetate
80-26-2 FG
5KG
3974.5 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0023-500ML
Terpinyl Acetate (mixture of isomers)
80-26-2 >85.0%(GC)
500ml
¥470.00 2024-04-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8079-25 mg
Terpinyl Acetate
80-26-2
25mg
¥740.00 2022-02-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
09206-1ML
alpha-Terpinyl acetate
80-26-2 analytical standard
1ML
¥986.84 2022-02-23
abcr
AB141867-25 ml
Terpinyl acetate, 85%; .
80-26-2 85%
25 ml
€43.60 2024-04-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W304799-10KG-K
alpha-Terpinyl acetate
80-26-2 FG
10KG
9199.57 2021-05-17

alpha-Terpinyl acetate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Niobium pentoxide ,  Sulfate ,  Tin oxide (SnO2) ;  3 h, 50 °C
Referenz
Preparation of solid superacid SO42-/SnO2-Nb2O5 by a new technology and its application to catalyze the esterification of terpineol
Huang, Jian-tuan; et al, Huaxue Yanjiu Yu Yingyong, 2012, 24(6), 940-947

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  8 h, reflux
Referenz
Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35
Srivastava, R.; et al, Indian Journal of Chemistry, 2004, (4), 888-891

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Perchloric acid ,  Silica ;  5 min, rt
Referenz
Structure-activity relationships of monoterpenes and acetyl derivatives against Aedes aegypti (Diptera: Culicidae) larvae
Pandey, Satish K.; et al, Pest Management Science, 2013, 69(11), 1235-1238

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Alumina ,  Silica ;  4 h, 20 °C
1.2 24 h, 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referenz
Study of one-step synthesis of terpinyl acetate with Hβ zeolite
Fan, Guang; et al, Fuzhou Daxue Xuebao, 2005, 33(5), 679-684

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Chloroacetic acid Catalysts: 1-Methyl-3-(3-sulfopropyl)imidazolium dihydrogen phosphate ;  rt; 10 h, 40 °C
Referenz
Synthesis of terpinyl acetate from α-pinene catalyzed by acidic ionic liquid
Ji, Kaihui; et al, Qingdao Keji Daxue Xuebao, 2008, 29(6), 480-484

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Carboxyl esterase Solvents: 2,2,4-Trimethylpentane ;  40 °C
Referenz
Whole-Cell Biocatalytic Synthesis of Cinnamyl Acetate with a Novel Esterase from the DNA Library of Acinetobacter hemolyticus
Dong, Hao; et al, Journal of Agricultural and Food Chemistry, 2017, 65(10), 2120-2128

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid
Referenz
Applications of lemon oil. 2. Chromatographic study of the reaction of limonene with acetic acid catalyzed by p-toluenesulfonic acid
Ubillus, Fabiola; et al, Boletin de la Sociedad Quimica del Peru, 1990, 56(2), 71-7

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Solvolytic displacement of alkyl halides by metal salts. Preparative procedures for allyl-, benzyl-, and tertiary alkyloxy derivatives using the zinc salts
Gurudutt, K. N.; et al, Tetrahedron, 1982, 38(12), 1843-6

Synthetic Routes 9

Reaktionsbedingungen
1.1 Solvents: Water ;  9.9 s, 5 MPa, 200 °C
Referenz
A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalyst
Sato, Masahiro; et al, Angewandte Chemie, 2007, 46(33), 6284-6288

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Ceric sulfate ;  3 h, 25 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Referenz
Study on the synthesis of terpinyl acetate catalyzed by cerium sulfate
Zhao, Qian-rong; et al, Yingyong Huagong, 2005, 34(12), 731-733

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid ;  0 °C
Referenz
Reaction of levoglucosenone with (±)-α-terpineol and its acetate
Galimova, Yu. S.; et al, Russian Journal of Organic Chemistry, 2014, 50(12), 1848-1850

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ,  Water ;  4 h, 40 °C
Referenz
Heterogeneous zeolite-based catalyst for esterification of α-pinene to α-terpinyl acetate
Wijayati, Nanik; et al, Oriental Journal of Chemistry, 2019, 35(1), 399-403

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Ferric sulfate Solvents: Acetic acid ;  3 h, 338 K
Referenz
Fe(SO4)3-Catalyzed Synthesis of Terpenic Alcohols Esters: A Simple and Bifunctional Reusable Solid Catalyst
da Silva, Marcio J.; et al, ChemistrySelect, 2018, 3(21), 5742-5748

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Chloroform
Referenz
Sonochemical acetylation reactions of tertiary alkyl halides
Jayasree, J.; et al, Synthetic Communications, 1996, 26(6), 1103-7

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Silica Solvents: Ethyl acetate ;  12 h, rt
Referenz
m-C2B10H11HgCl/AgOTf-Catalyzed Reaction for Reductive Deoxygenation
Yamasaki, Naoto; et al, Synlett, 2018, 29(2), 169-175

Synthetic Routes 16

Reaktionsbedingungen
1.1 Catalysts: Palladium ;  2 h, rt
Referenz
Valorization of Monoterpene Hydrocarbon Fraction of Essential Oil to High-Value Oxygenated Monoterpenoids by Solvent-Free Catalytic Modification Using 1%Pd-β-Zeolite
Gupta, Madhuri; et al, Waste and Biomass Valorization, 2023, 14(2), 619-630

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Silica ,  Ceric ammonium nitrate (silica gel adsorbed) Solvents: Hexane
Referenz
Reaction of 2(10)-pinene with CAN(MeOH)/SiO2 [cerium(IV) ammonium nitrate and methanol adsorbed on silica gel] reagent
Kurata, Takeo; et al, Yukagaku, 1989, 38(7), 553-7

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Cyclohexanone, O-acetyloxime Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]bis(tetrahydrofu… Solvents: Toluene
1.2 Reagents: Water Solvents: Diisopropyl ether
Referenz
An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp*2Sm(thf)2
Tashiro, Daisuke; et al, Journal of Organic Chemistry, 1997, 62(23), 8141-8144

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: Tin tetrachloride ;  5 h, 25 - 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Referenz
Synthesis of terpinyl acetate catalyzed by SnCl4·5H2O
Zhao, Qian-rong; et al, Hecheng Huaxue, 2006, 14(3), 290-292

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Cyclohexanone, O-acetyloxime Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]bis(tetrahydrofu…
Referenz
New acylation method using oxime esters in the presence of lanthanide complexes
Tashiro, D.; et al, Kidorui, 1997, 30, 296-297

Synthetic Routes 21

Reaktionsbedingungen
1.1 Catalysts: Triacylglycerol lipase Solvents: Carbon dioxide ,  Heptane ;  1.5 h, 10 MPa, 50 °C
Referenz
Lipase-catalyzed production of a bioactive terpene ester in supercritical carbon dioxide
Liu, Kuan-Ju; et al, Journal of Biotechnology, 2010, 146(4), 215-220

Synthetic Routes 22

Reaktionsbedingungen
1.1 Catalysts: Nitric acid ,  Polyaniline ;  rt → 60 °C; 8 h, 60 °C
Referenz
Preparation and esterification properties of polyaniline nanofibers
Zheng, Xiao-ying; et al, Kunming Yejin Gaodeng Zhuanke Xuexiao Xuebao, 2011, 27(1), 27-30

Synthetic Routes 23

Reaktionsbedingungen
1.1 9.9 s, 5 MPa, 200 °C
Referenz
Environmental benign application to organic syntheses using high-pressure, high-temperature water microfluidic system
Matsushima, Keiichiro; et al, Hokkaidoritsu Kogyo Shikenjo Hokoku, 2009, 308, 23-31

Synthetic Routes 24

Reaktionsbedingungen
Referenz
Solvolytic displacement of alkyl halides by metal salts. Preparative procedures for allyl-, benzyl-, and tertiary alkyloxy derivatives using the zinc salts
Gurudutt, K. N.; et al, Tetrahedron, 1982, 38(12), 1843-6

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Silica Solvents: Ethyl acetate ;  24 h, rt
Referenz
m-C2B10H11HgCl/AgOTf-Catalyzed Reaction for Reductive Deoxygenation
Yamasaki, Naoto; et al, Synlett, 2018, 29(2), 169-175

Synthetic Routes 26

Reaktionsbedingungen
1.1 Catalysts: Triacylglycerol lipase Solvents: Carbon dioxide ,  Heptane ;  1.5 h, 10 MPa, 50 °C
Referenz
Lipase-catalyzed production of a bioactive terpene ester in supercritical carbon dioxide
Liu, Kuan-Ju; et al, Journal of Biotechnology, 2010, 146(4), 215-220

alpha-Terpinyl acetate Raw materials

alpha-Terpinyl acetate Preparation Products

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-26-2)Terpinyl acetate
sfd22330
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung